Potent Anticancer Activity Against MCF-7 and HCT-116 Cell Lines, Comparable to Doxorubicin
Hybrids derived from 4-(1H-1,2,4-triazol-1-yl)benzoic acid, the core scaffold of Ethyl 4-(1,2,4-triazol-1-yl)benzoate, exhibit potent inhibitory activities against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. The IC50 values for these hybrids range from 15.6 to 23.9 µM [1]. This performance is directly comparable to the standard chemotherapeutic agent doxorubicin, which showed IC50 values of 19.7 µM against MCF-7 and 22.6 µM against HCT-116 cells in the same study [1]. This indicates that the triazole-benzoate scaffold provides a competitive cytotoxic effect against these cancer cell lines.
| Evidence Dimension | In vitro Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 15.6 to 23.9 µM (for hybrids of the core acid scaffold) |
| Comparator Or Baseline | Doxorubicin: 19.7 µM (MCF-7) and 22.6 µM (HCT-116) |
| Quantified Difference | IC50 values for the triazole hybrids are within the same range as doxorubicin, indicating comparable potency. |
| Conditions | MTT assay against human breast cancer (MCF-7) and colorectal cancer (HCT-116) cell lines. |
Why This Matters
This data demonstrates that the triazole-benzoate scaffold is not merely a building block but a pharmacophore with intrinsic anticancer activity comparable to a clinically used chemotherapeutic, justifying its selection for oncology research programs.
- [1] Abuelizz, H. A., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Advances, 9(33), 19065-19074. DOI: 10.1039/c9ra03151k. View Source
